2-Methyl-2-trifluoromethyl-piperazine
Description
2-Methyl-2-trifluoromethyl-piperazine is a substituted piperazine derivative characterized by a six-membered piperazine ring with both methyl (-CH₃) and trifluoromethyl (-CF₃) groups attached to the same carbon atom. This structural configuration confers unique physicochemical properties, including enhanced lipophilicity due to the electron-withdrawing trifluoromethyl group and steric effects from the methyl substituent. Piperazine derivatives are widely studied for their pharmacological relevance, particularly as intermediates in drug synthesis or as modulators of biological targets such as receptors and enzymes .
Properties
IUPAC Name |
2-methyl-2-(trifluoromethyl)piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F3N2/c1-5(6(7,8)9)4-10-2-3-11-5/h10-11H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFUQHTSYYBWCAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCCN1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boron Chelate-Assisted Cyclization (Adapted from CN102351843A)
The synthesis of 2-methylpiperazine derivatives, as described in CN102351843A, involves a three-step process:
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Formation of a boron chelate intermediate to activate the quinoline carboxylic acid substrate for nucleophilic substitution.
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Reaction with 4-tert-butoxycarbonyl-2-methylpiperazine in acetonitrile under reflux with triethylamine as a base.
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Acid-mediated deprotection of the Boc group using hydrochloric acid, followed by neutralization to isolate the free base.
For 2-methyl-2-trifluoromethyl-piperazine, this method could be modified by substituting the methylpiperazine reagent with a pre-functionalized trifluoromethyl analogue. However, the steric demands of the trifluoromethyl group may require extended reaction times or elevated temperatures compared to the 12–24-hour reflux reported for methyl derivatives.
Ring-Closure via Bis(2-chloroethyl)amine (Adapted from CN102060712A)
CN102060712A discloses a method for synthesizing 4-trifluoromethylpiperazine hydrochloride through the reaction of p-trifluoromethylaniline with bis(2-chloroethyl)amine in toluene or diethylene glycol monomethyl ether at 120–160°C. This approach could be adapted for the target compound by:
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Introducing a methyl group at the 2-position of the bis(2-chloroethyl)amine precursor prior to cyclization.
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Optimizing solvent systems to accommodate the increased hydrophobicity of the trifluoromethyl group, potentially using dimethylformamide (DMF) or dimethylacetamide (DMAc) to enhance solubility.
Stepwise Functionalization of Preformed Piperazine
Methylation Strategies
The Boc-protected piperazine intermediate described in CN102351843A enables selective methylation at the 2-position. Key steps include:
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Alkylation with methyl iodide in the presence of a strong base (e.g., sodium hydride) at 0–5°C to minimize over-alkylation.
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Boc deprotection using 6 M HCl in ethanol-water mixtures, achieving yields >95% with HPLC purity ≥98%.
Comparative Analysis of Synthetic Methods
Optimization Strategies and Challenges
Regioselectivity in Di-Substitution
Simultaneous introduction of methyl and trifluoromethyl groups at the 2-position requires precise control over reaction kinetics. Computational studies suggest that steric directing groups or transition-state stabilization via Lewis acids (e.g., BF₃·OEt₂) could improve regioselectivity.
Purification of Hydrophobic Derivatives
The trifluoromethyl group’s hydrophobicity complicates crystallization. Counterion exchange (e.g., converting to hydrochloride salts) followed by recrystallization from ethanol-water mixtures enhances purity, as demonstrated in CN102351843A for analogous compounds .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-2-trifluoromethyl-piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding N-oxides.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride to yield amine derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions include N-oxides, amine derivatives, and substituted piperazines .
Scientific Research Applications
2-Methyl-2-trifluoromethyl-piperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Methyl-2-trifluoromethyl-piperazine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The piperazine ring can act as a scaffold, facilitating binding to various enzymes and receptors, thereby modulating their activity .
Comparison with Similar Compounds
Enzyme Interactions
- 2-Methyl-2-trifluoromethyl-piperazine : Hypothesized to interact with cytochrome P450 enzymes due to structural similarity to ’s compound, which inactivates P450 2D6 via apoprotein adduction .
- 1-(3-Methylbenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine : Likely modulates neurotransmitter receptors (e.g., serotonin/dopamine) based on benzyl-piperazine pharmacophores .
Solubility and Stability
- Piperazine derivatives with trifluoromethyl groups exhibit reduced aqueous solubility compared to unsubstituted piperazines. For example, anhydrous piperazine has a solubility of ~1.5 M at 25°C, while trifluoromethyl-substituted analogues (e.g., ) show lower solubility due to hydrophobicity .
- Stability varies with substituents: Electron-withdrawing groups (e.g., -CF₃) enhance resistance to oxidative degradation but may increase steric hindrance in reactions .
Biological Activity
2-Methyl-2-trifluoromethyl-piperazine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of a trifluoromethyl group enhances its lipophilicity, which can facilitate cellular penetration and interaction with various biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 2-Methyl-2-trifluoromethyl-piperazine is characterized by a piperazine ring with a methyl and a trifluoromethyl substituent. This configuration contributes to its distinct chemical properties, such as increased reactivity and solubility in organic solvents.
| Property | Value |
|---|---|
| Molecular Formula | C₅H₈F₃N₂ |
| Molecular Weight | 170.13 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
The mechanism of action for 2-Methyl-2-trifluoromethyl-piperazine involves interactions with specific molecular targets within cells. The trifluoromethyl group enhances the compound's ability to cross cell membranes, allowing it to bind to various receptors and enzymes. This interaction can modulate their activity, potentially leading to therapeutic effects.
- Receptor Modulation : Studies have indicated that derivatives of piperazine compounds can act as modulators of the CXCR3 receptor, which is involved in inflammatory responses and autoimmune diseases .
- Cytotoxic Effects : Research has shown that certain piperazine derivatives exhibit cytotoxic effects against cancer cells, suggesting potential applications in oncology .
Anticancer Activity
Recent studies have highlighted the anticancer potential of piperazine derivatives, including 2-Methyl-2-trifluoromethyl-piperazine. For instance, compounds with similar structures have demonstrated significant cytotoxicity against various cancer cell lines.
- Case Study : A study on arylpiperazine derivatives revealed that certain compounds exhibited high affinity for serotonin receptors (5-HT), which are implicated in cancer cell proliferation. The most potent derivatives showed IC50 values in the nanomolar range against breast cancer cells .
Neurological Effects
The compound has also been investigated for its effects on neuronal cells. Research indicates that it may have protective effects against neurotoxic agents, potentially offering therapeutic avenues for neurodegenerative diseases.
- Case Study : In experiments involving NMDA-induced neuronal death, derivatives showed reduced cell death in CXCR3-deficient mice compared to wild-type mice, suggesting a neuroprotective role .
Applications in Drug Development
The unique properties of 2-Methyl-2-trifluoromethyl-piperazine make it a valuable building block in drug development:
- Synthesis of Bioactive Compounds : It serves as a precursor for synthesizing more complex molecules with potential therapeutic applications.
- Therapeutic Exploration : Ongoing research aims to explore its efficacy in treating conditions such as autoimmune disorders and cancers.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly used for 2-Methyl-2-trifluoromethyl-piperazine, and how are reaction conditions optimized?
- Answer : Synthesis typically involves coupling reactions using reagents like HOBt (hydroxybenzotriazole) and TBTU (tetramethyluronium tetrafluoroborate) in anhydrous DMF with triethylamine (NEt₃) as a base . Optimization includes testing solvents (e.g., xylene for reflux), reaction times (e.g., 24 hours for amide bond formation), and stoichiometric ratios (e.g., 1:1.1 molar ratio of amine to acid) . Systematic screening via design of experiments (DoE) is critical for parameters like temperature and catalyst selection.
Q. How is the structural purity of 2-Methyl-2-trifluoromethyl-piperazine validated experimentally?
- Answer : Characterization employs:
- IR spectroscopy to confirm functional groups (e.g., C-F stretches at 1100–1250 cm⁻¹)
- ¹H/¹³C NMR to assign proton environments and carbon frameworks
- GC-MS/HPLC for purity assessment (>95% threshold)
- Melting point analysis to cross-reference crystallinity .
Q. What pharmacological activities are associated with trifluoromethyl-substituted piperazines?
- Answer : Derivatives exhibit:
- Cardiotropic activity : Antiarrhythmic effects via ion channel modulation (e.g., 1-(methoxybenzyl)-4-ethylpiperazines)
- Receptor binding : Interaction with serotonin/dopamine receptors due to structural mimicry of neurotransmitters
- Metabolic stability : Enhanced via trifluoromethyl’s electron-withdrawing properties .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies?
- Answer : Strategies include:
- Metabolite profiling (LC-MS) to identify degradation products
- Plasma protein binding assays to assess bioavailability differences
- Microsomal stability tests (human/animal liver microsomes) to compare metabolic rates
- PET imaging with radiolabeled analogs (e.g., ¹⁸F) to track biodistribution .
Q. What advanced techniques confirm stereochemistry in chiral 2-Methyl-2-trifluoromethyl-piperazine derivatives?
- Answer : Beyond standard NMR:
- 2D-NMR (COSY/NOESY) to establish spatial proximity of substituents
- X-ray crystallography for absolute configuration determination
- ¹⁹F NMR to monitor trifluoromethyl group interactions (δ -60 to -70 ppm)
- Vibrational circular dichroism (VCD) for solution-phase conformational analysis.
Q. How does the trifluoromethyl group influence nucleophilic substitution reactivity on the piperazine ring?
- Answer : The -CF₃ group:
- Reduces amine pKa by ~2 units, enhancing distal nucleophilicity
- Directs substitution to para positions in aromatic systems via meta-directing effects
- Increases oxidation stability , as shown by cyclic voltammetry studies .
Q. What strategies mitigate racemization during solid-phase synthesis of chiral analogs?
- Answer : Key approaches:
- Low-temperature coupling (<-20°C) to suppress epimerization
- Sterically hindered Fmoc-protected derivatives to shield chiral centers
- HATU coupling agents to minimize base requirements
- Chiral HPLC validation (e.g., Chiralpak IC column) for enantiomeric excess (>99% ee) .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
